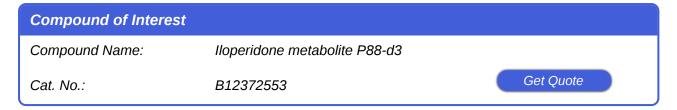


A Comprehensive Technical Guide to Iloperidone P88-d3 for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Iloperidone P88-d3, a key deuterated metabolite of the atypical antipsychotic Iloperidone. This document consolidates essential information on its commercial availability, physicochemical properties, pharmacology, and relevant experimental protocols to support research and development activities.

Commercial Availability and Physicochemical Properties

Iloperidone P88-d3, also known as Hydroxy Iloperidone-d3, is commercially available from several specialized chemical suppliers. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Iloperidone due to its isotopic labeling.

Table 1: Commercial Suppliers of Iloperidone P88-d3



| Supplier | Product Name | Catalog Number (Example) |
|-------------------------|--|--------------------------|
| Acanthus Research | lloperidone P88-D3 | ILO-16-004 |
| Clinivex | lloperidone-13C-d3 Metabolite P88 | Not specified |
| Daicel Pharma Standards | lloperidone P88 D3 | DCTI-A-419 |
| Simson Pharma Limited | lloperidone-13C-d3 Metabolite P88 | Not specified |
| MedChemExpress | lloperidone metabolite Hydroxy lloperidone-d3 | HY-G0003S1 |

Table 2: Physicochemical Properties of Iloperidone P88-d3

| Property | Value |
|------------------------|---|
| Molecular Formula | C24H26D3FN2O4 |
| Molecular Weight | Approximately 431.5 g/mol |
| Appearance | Typically an off-white solid |
| Parent Drug | lloperidone |
| Metabolic Relationship | Deuterated active metabolite of Iloperidone |
| Primary Use | Internal standard for quantitative analysis |

Pharmacology and Mechanism of Action

Iloperidone, the parent compound of P88, is an atypical antipsychotic agent. Its therapeutic effects are believed to be mediated through a combination of antagonist activities at dopamine D2 and serotonin 5-HT2A receptors. The metabolite P88 is an active metabolite and exhibits a receptor binding profile that is comparable to the parent drug, suggesting it likely contributes to the overall clinical profile of lloperidone.

Receptor Binding Affinities



The following table summarizes the receptor binding affinities (Ki and pKi values) for lloperidone and its active metabolite, P88. This data is crucial for understanding the pharmacological profile and potential off-target effects.

Table 3: Receptor Binding Affinities (Ki/pKi) of Iloperidone and Metabolite P88

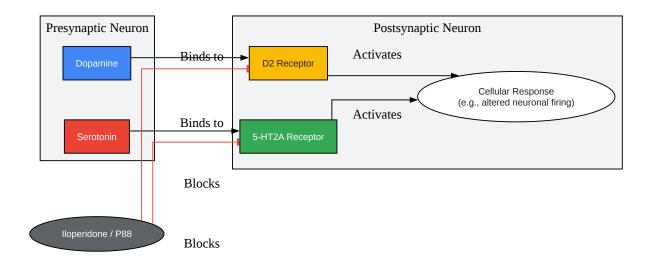
| Receptor | lloperidone (Ki, nM) | lloperidone (pKi) | P88 (pKi) |
|------------------|----------------------|-------------------|-----------|
| Dopamine D2A | 6.3[1] | 7.53[2] | 7.80[1] |
| Dopamine D3 | 7.1[3] | 8.59[2] | - |
| Dopamine D4 | 25[3] | - | - |
| Serotonin 5-HT2A | 5.6[3] | - | 9.56[1] |
| Serotonin 5-HT6 | 43[1] | 7.11[2] | - |
| Serotonin 5-HT7 | 22[1] | - | - |
| Serotonin 5-HT1A | 168[1] | 7.69[2] | - |
| Adrenergic α1 | 0.36[1] | - | 8.08[1] |
| Adrenergic α2C | - | 7.83[2] | 7.79[1] |

Note: A lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value. Data for P88 is more limited in the public domain.

Signaling Pathway

The primary mechanism of action of Iloperidone and its active metabolite P88 involves the modulation of dopaminergic and serotonergic signaling pathways in the central nervous system. As antagonists, they block the binding of dopamine and serotonin to their respective receptors, which is thought to alleviate the symptoms of schizophrenia.[4][5]



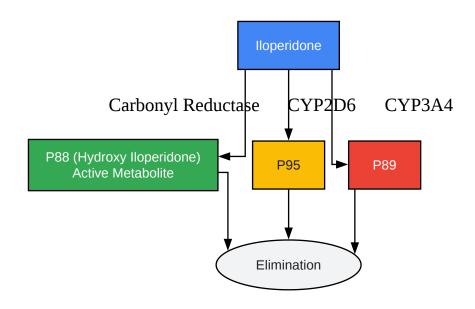


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Iloperidone's antagonist action on D2 and 5-HT2A receptors.

Metabolism and Pharmacokinetics

Iloperidone is extensively metabolized in the liver, primarily through three major pathways: carbonyl reduction to its active metabolite P88, CYP2D6-mediated hydroxylation to P95, and CYP3A4-mediated O-demethylation.[1][3]





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Major metabolic pathways of Iloperidone.

Table 4: Pharmacokinetic Parameters of Iloperidone and its Metabolites (in CYP2D6 Extensive Metabolizers)

| Parameter | lloperidone | P88 | P95 |
|----------------------------|---------------|-------------|-------------|
| Elimination Half-life (t½) | 18 hours[3] | 26 hours[3] | 23 hours[3] |
| Time to Peak (Tmax) | 2-4 hours[3] | - | - |
| Apparent Clearance (CL/F) | 47-102 L/h[3] | - | - |
| Protein Binding | ~95%[3] | ~95%[3] | ~95%[3] |

Experimental Protocols Representative Synthesis of Iloperidone P88-d3

A specific, detailed synthesis protocol for Iloperidone P88-d3 is not readily available in the public domain, likely due to its proprietary nature. However, a plausible synthetic route can be devised based on the known synthesis of Iloperidone and standard organic chemistry techniques for carbonyl reduction and deuteration.

Reaction Scheme:

Iloperidone can be reduced to P88 using a deuterated reducing agent. A common method for such a transformation is the use of sodium borodeuteride (NaBD₄).

Materials:

- Iloperidone
- Sodium borodeuteride (NaBD₄)
- Methanol (MeOH)



- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

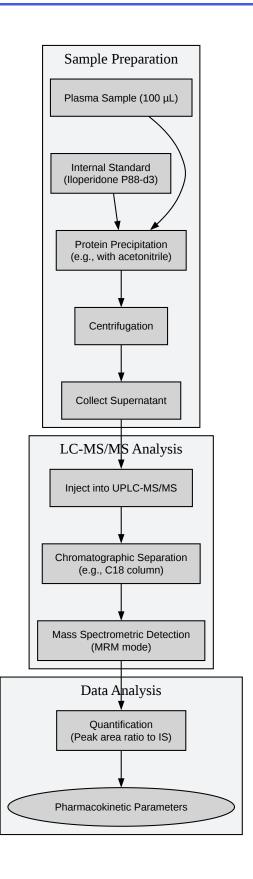
- Dissolution: Dissolve Iloperidone in a suitable solvent such as a mixture of methanol and dichloromethane at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- Reduction: Cool the solution in an ice bath (0 °C). Add sodium borodeuteride (NaBD₄) portion-wise to the stirred solution. The use of a deuterated reducing agent will introduce the deuterium atom at the benzylic position upon reduction of the ketone.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
- Extraction: Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane. Combine the organic layers.
- Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude Iloperidone P88-d3 by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
- Characterization: Confirm the structure and isotopic incorporation of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).



Quantitative Analysis of Iloperidone and Metabolites in Plasma by LC-MS/MS

This protocol outlines a typical workflow for the simultaneous quantification of Iloperidone, P88, and P95 in plasma samples using Iloperidone P88-d3 as an internal standard.





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Workflow for quantitative analysis of Iloperidone and metabolites.



Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
- A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

- Sample Preparation:
 - To 100 μL of plasma sample, add a known concentration of the internal standard, Iloperidone P88-d3.
 - Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile),
 followed by vortexing.
 - Centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube or a 96-well plate for analysis.
- · LC Separation:
 - Inject an aliquot of the prepared sample onto a reverse-phase C18 column.
 - Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) to separate the analytes.
- MS/MS Detection:
 - Perform detection using the mass spectrometer in positive ion mode.
 - Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for Iloperidone, P88, P95, and the internal standard, Iloperidone P88-d3.
- Quantification:



- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration in spiked plasma standards.
- Determine the concentrations of Iloperidone, P88, and P95 in the unknown samples by interpolating their peak area ratios from the calibration curve.

This technical guide provides a foundational understanding of Iloperidone P88-d3 for research purposes. For specific applications, further optimization of the described protocols may be necessary. Always refer to the latest scientific literature and supplier documentation for the most accurate and up-to-date information.

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